Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate
Description
Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate (CAS No. 217195-73-8) is a heterocyclic compound with the molecular formula C₁₁H₈KN₃O₂ and a molecular weight of 253.31 g/mol . It features a pyridine backbone substituted at the 2-position with a carboxylate group (as a potassium salt), a methyl group at the 6-position, and a pyrimidin-2-yl moiety at the 3-position. This structural complexity renders it a versatile building block in medicinal chemistry and materials science. Its potassium salt form enhances solubility in polar solvents, making it suitable for biological and synthetic applications .
Properties
Molecular Formula |
C11H8KN3O2 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
potassium;6-methyl-3-pyrimidin-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H9N3O2.K/c1-7-3-4-8(9(14-7)11(15)16)10-12-5-2-6-13-10;/h2-6H,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
WZUMEBPOIQMWEY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC=CC=N2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Carboxylate Derivatives
Potassium Picolinate (Pyridine-2-Carboxylate)
- Structure: Simpler pyridine derivative with a carboxylate group at the 2-position (C₆H₄KNO₂; MW 161.20 g/mol) .
- Comparison :
- The target compound’s additional methyl and pyrimidinyl groups increase steric bulk and electronic complexity.
- Potassium picolinate lacks biological activity reports, whereas the pyrimidinyl substitution in the target compound may enhance binding to nucleic acids or enzymes due to aromatic stacking interactions .
Ethyl 8-Bromo-6-Methylimidazo[1,2-a]Pyridine-2-Carboxylate
Thienopyridine and Pyrrolopyridine Derivatives
Methyl 6-Methyl-3-[(3,4,5-Trimethoxyphenyl)Amino]Thieno[2,3-b]Pyridine-2-Carboxylate
- Structure: Thienopyridine core with methoxyphenylamino and ester groups .
- Comparison: The thiophene ring enhances planarity and π-π stacking capacity, whereas the pyrimidine in the target compound offers hydrogen-bonding sites. This thienopyridine derivative exhibits antiproliferative activity (IC₅₀ ~0.1–1 µM) against tumor cell lines, suggesting the target compound’s pyrimidine group could be optimized for similar applications .
Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate
- Structure : Pyrrolopyridine core with an ester group (yield: 60%) .
- Comparison: The pyrrolo ring introduces a bicyclic system, increasing rigidity compared to the monocyclic pyridine in the target compound. Ester derivatives like this are typically less water-soluble than carboxylate salts, highlighting the potassium salt’s advantage in aqueous systems .
Functionalized Pyrimidine Derivatives
6-Methyl-3-(Thietane-3-yl)Uracil
Data Table: Key Properties and Activities
Research Findings and Implications
- Structural Advantages : The pyrimidinyl group in the target compound provides distinct hydrogen-bonding and π-stacking capabilities compared to thiophene or imidazole derivatives, making it a candidate for targeting RNA or enzymes .
- Solubility : As a potassium salt, it surpasses ester derivatives (e.g., ethyl pyrrolopyridine carboxylates) in aqueous solubility, critical for drug formulation .
Biological Activity
Potassium 6-methyl-3-(pyrimidin-2-yl)pyridine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Ring : The initial step often utilizes methods such as the Hantzsch pyridine synthesis.
- Substitution with Pyrimidinyl Group : This is achieved through nucleophilic aromatic substitution reactions.
- Carboxylation : Involves introducing the carboxylate group, commonly through reactions with carbon dioxide under specific conditions.
The unique combination of the pyrimidinyl group and the carboxylate moiety imparts distinct chemical properties that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, contributing to its pharmacological effects. The precise molecular targets remain under investigation, but preliminary studies suggest involvement in antimicrobial and anticancer activities .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. A comparative analysis reveals that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 12 | Bacillus pumilis | 7.69 µmol/ml |
| Compound 9 | Enterobacter cloacae | 22.76 µmol/ml |
| Compound 4 | Streptococcus faecalis | 3.67 µmol/ml |
These findings indicate that modifications to the pyridine structure can significantly influence antimicrobial efficacy .
Anticancer Activity
In addition to antimicrobial effects, this compound has been explored for its anticancer properties, particularly in targeting acute myelogenous leukemia (AML). Compounds derived from this scaffold have shown promising results in inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis essential for cancer cell proliferation.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| MEDS433 | 1.2 | AML THP1 |
| Compound 4 | 7.2 | AML THP1 |
These results suggest that further development could lead to effective treatments for AML with minimal cytotoxicity to normal cells .
Case Studies
- Antimicrobial Efficacy : A study assessed a series of pyridine derivatives, including this compound, revealing significant inhibition against various bacterial strains, comparable to standard antibiotics like ciprofloxacin .
- Cancer Treatment Potential : In vivo studies on xenograft models demonstrated that compounds based on this scaffold could effectively reduce tumor growth in AML models, indicating a strong potential for therapeutic application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
